

# Spectroscopic Profile of 1,1-Dichloro-2,2-dimethoxyethane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-dimethoxyethane

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#### **Abstract**

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,1-Dichloro-2,2-dimethoxyethane** (C<sub>4</sub>H<sub>8</sub>Cl<sub>2</sub>O<sub>2</sub>), a halogenated acetal of interest in synthetic chemistry and drug development. Due to a lack of publicly available experimental data for **1,1-Dichloro-2,2-dimethoxyethane**, this document presents predicted spectroscopic data based on established principles and detailed experimental data for its close structural analog, **1,1-Dichloro-2,2-diethoxyethane**. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **1,1-Dichloro-2,2-dimethoxyethane** in a research and development setting. Detailed experimental protocols for acquiring the requisite spectroscopic data are also provided, alongside a logical workflow for its spectroscopic analysis.

## **Chemical Structure and Properties**

IUPAC Name: 1,1-Dichloro-2,2-dimethoxyethane

Synonyms: Dichloroacetaldehyde dimethyl acetal[1]

CAS Number: 80944-06-5[1]

Molecular Formula: C<sub>4</sub>H<sub>8</sub>Cl<sub>2</sub>O<sub>2</sub>[1]



Molecular Weight: 159.01 g/mol [1]

Structure:

## **Predicted and Analog-Based Spectroscopic Data**

While experimental spectroscopic data for **1,1-Dichloro-2,2-dimethoxyethane** is not readily available in public databases, its spectral characteristics can be reliably predicted. The following tables summarize the expected data, drawing heavily on the experimental data available for the analogous compound, **1,1-Dichloro-2,2-diethoxyethane**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **1,1-Dichloro-2,2-dimethoxyethane** 

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 5.7 - 6.0	Singlet	1H	CHCl <sub>2</sub>
~ 4.8 - 5.0	Singlet	1H	CH(OCH₃)₂
~ 3.4 - 3.6	Singlet	6H	2 x OCH₃

Note: Predicted values are based on the analysis of 1,1-Dichloro-2,2-diethoxyethane and general principles of NMR spectroscopy. The methoxy protons are expected to be a singlet, and the two methine protons will also be singlets as they have no adjacent protons to couple with.

Table 2: Experimental <sup>1</sup>H NMR Spectroscopic Data for 1,1-Dichloro-2,2-diethoxyethane[2][3]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.60	Doublet	1H	CHCl <sub>2</sub>
4.62	Doublet	1H	CH(OCH2CH3)2
3.75	Quartet	4H	2 x OCH₂CH₃
1.27	Triplet	6H	2 x OCH₂CH₃

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1,1-Dichloro-2,2-dimethoxyethane** 

Chemical Shift (δ) ppm	Assignment
~ 95 - 105	CH(OCH <sub>3</sub> ) <sub>2</sub>
~ 70 - 80	CHCl <sub>2</sub>
~ 55 - 65	2 x OCH₃

Note: Predicted values are based on the analysis of related structures and known chemical shift ranges for similar functional groups.[4][5][6][7]

Table 4: Experimental <sup>13</sup>C NMR Spectroscopic Data for 1,1-Dichloro-2,2-diethoxyethane

Chemical Shift (δ) ppm	Assignment
101.4	CH(OCH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
73.6	CHCl <sub>2</sub>
64.2	2 x OCH₂CH₃
14.9	2 x OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 5: Predicted IR Spectroscopic Data for 1,1-Dichloro-2,2-dimethoxyethane



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 3050	Medium	C-H stretch (alkane)
1050 - 1150	Strong	C-O stretch (acetal)
650 - 800	Strong	C-Cl stretch

Note: Predicted values are based on typical absorption frequencies for the functional groups present in the molecule.[5][6][7]

## **Mass Spectrometry (MS)**

Table 6: Predicted Mass Spectrometry Data for 1,1-Dichloro-2,2-dimethoxyethane

m/z	Relative Intensity (%)	Assignment
158	~1	[M]+ (with <sup>235</sup> Cl)
160	~0.6	[M+2] <sup>+</sup> (with <sup>135</sup> Cl, <sup>137</sup> Cl)
162	~0.1	[M+4] <sup>+</sup> (with <sup>237</sup> Cl)
123	Moderate	[M - CI]+
75	High	[CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
59	High	[C2H3O2] <sup>+</sup>

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[8] The fragmentation pattern is predicted based on the structure, with common losses of chlorine and cleavage of the acetal group.

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for **1,1-Dichloro-2,2-dimethoxyethane**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



#### • Sample Preparation:

- Accurately weigh approximately 10-20 mg of 1,1-Dichloro-2,2-dimethoxyethane for <sup>1</sup>H
   NMR (20-50 mg for <sup>13</sup>C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Nuclei: <sup>1</sup>H and <sup>13</sup>C.
  - ¹H NMR:
    - Pulse Program: Standard single-pulse experiment.
    - Number of Scans: 8-16.
    - Relaxation Delay: 1-2 seconds.
    - Spectral Width: -2 to 12 ppm.
  - ¹³C NMR:
    - Pulse Program: Proton-decoupled single-pulse experiment.
    - Number of Scans: 1024 or more, depending on sample concentration.
    - Relaxation Delay: 2-5 seconds.
    - Spectral Width: 0 to 220 ppm.



- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Calibrate the chemical shift axis using the TMS signal at 0 ppm.
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - For a neat liquid sample, place a drop of 1,1-Dichloro-2,2-dimethoxyethane between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Alternatively, for a solution, dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl<sub>4</sub>) and place it in a liquid cell.
- Instrument Parameters:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Technique: Transmission.
  - Spectral Range: 4000 to 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
- Data Processing:
  - Acquire a background spectrum of the empty sample holder (or solvent).
  - Acquire the sample spectrum.



 The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

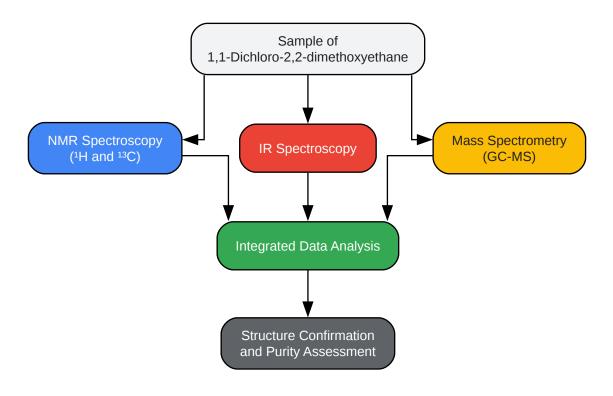
## Mass Spectrometry (MS)

- Sample Introduction:
  - For a volatile compound like 1,1-Dichloro-2,2-dimethoxyethane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
  - Inject a dilute solution of the compound (e.g., in dichloromethane or hexane) into the GC.
- GC Parameters (Example):
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
  - Carrier Gas: Helium.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-400.
  - Ion Source Temperature: 230 °C.
- Data Processing:
  - The mass spectrum corresponding to the GC peak of 1,1-Dichloro-2,2-dimethoxyethane is extracted.
  - Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.



## **Visualization of Analytical Workflow**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1,1-Dichloro-2,2-dimethoxyethane**.



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Spectroscopic analysis workflow for **1,1-Dichloro-2,2-dimethoxyethane**.

## Conclusion

This technical guide provides a foundational spectroscopic dataset and analytical framework for **1,1-Dichloro-2,2-dimethoxyethane**. By utilizing the predicted data, the information from its diethoxy analog, and the detailed experimental protocols, researchers can confidently identify and characterize this compound. The integrated approach, combining NMR, IR, and MS, as illustrated in the workflow diagram, ensures a thorough and accurate structural elucidation, which is critical for its application in research and development.

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